
2-Amino-4-methoxy-5-(trifluoromethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-methoxy-5-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H6F3NO3 It is a derivative of benzoic acid, characterized by the presence of amino, methoxy, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methoxy-5-(trifluoromethoxy)benzoic acid typically involves the introduction of the trifluoromethoxy group into the benzoic acid structure. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2-Amino-4-methoxybenzoic acid, is reacted with a trifluoromethoxy source under specific conditions. The reaction may require the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, may be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methoxy-5-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrobenzoic acid derivatives, while reduction of the carboxylic acid group may produce benzyl alcohol derivatives.
Scientific Research Applications
2-Amino-4-methoxy-5-(trifluoromethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-methoxy-5-(trifluoromethoxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups can form hydrogen bonds and other interactions with active sites, while the trifluoromethoxy group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(trifluoromethoxy)benzoic acid
- 2-Amino-3-(trifluoromethoxy)benzoic acid
- 4-Methoxy-2-(trifluoromethyl)benzoic acid
Uniqueness
2-Amino-4-methoxy-5-(trifluoromethoxy)benzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both methoxy and trifluoromethoxy groups provides a combination of electron-donating and electron-withdrawing effects, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H8F3NO4 |
|---|---|
Molecular Weight |
251.16 g/mol |
IUPAC Name |
2-amino-4-methoxy-5-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C9H8F3NO4/c1-16-6-3-5(13)4(8(14)15)2-7(6)17-9(10,11)12/h2-3H,13H2,1H3,(H,14,15) |
InChI Key |
ICZFODOBTZJMLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13677774.png)

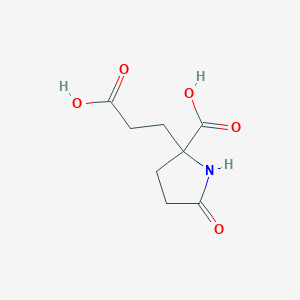
![2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B13677785.png)
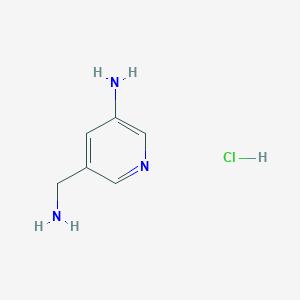
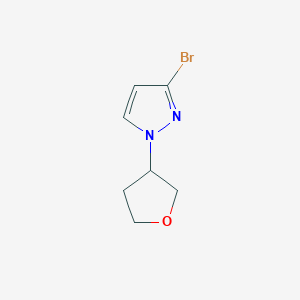

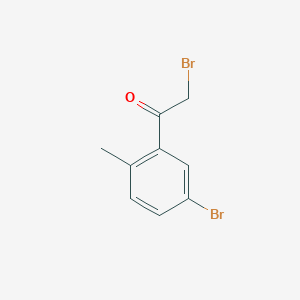

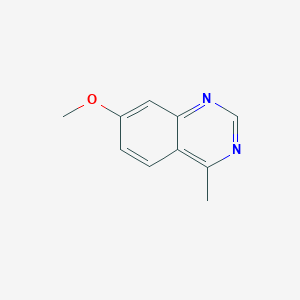
![Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13677842.png)
![1-(5H-Pyrrolo[2,3-b]pyrazin-2-yl)ethanone](/img/structure/B13677850.png)

![2-(3,4-Dimethoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13677854.png)
